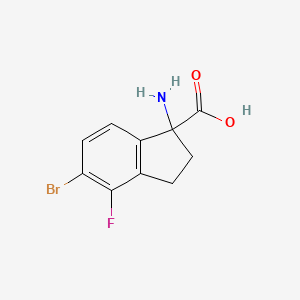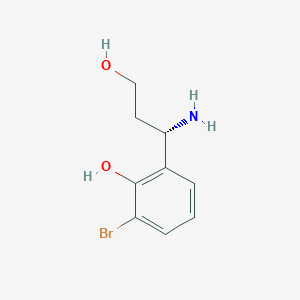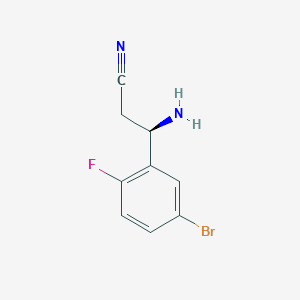
(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One possible route could include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amination: Introduction of an amino group.
Nitrile Formation: Introduction of a nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino group or the phenyl ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine or fluorine atoms on the phenyl ring could be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or organometallic reagents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution reactions could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with enzymes, it might inhibit or activate the enzyme by binding to its active site or allosteric site. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile: Similar structure with a different position of the bromine atom.
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: Similar structure with chlorine instead of bromine.
Uniqueness
The specific substitution pattern on the phenyl ring (5-bromo-2-fluorophenyl) may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
LBVICUXFHORAQB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CC#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


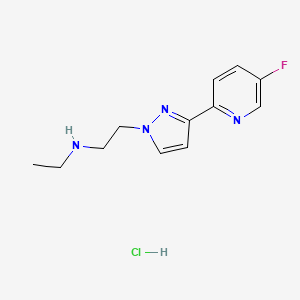
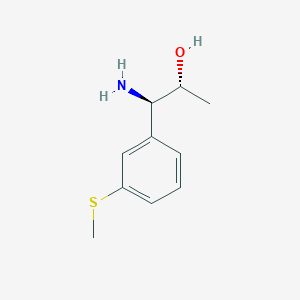
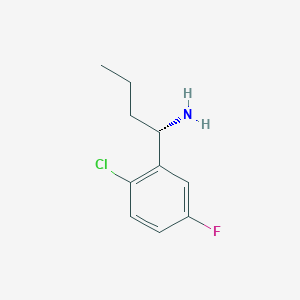

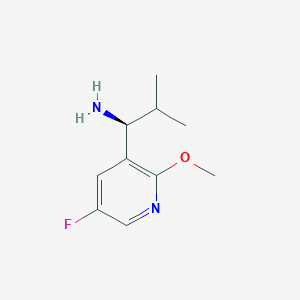
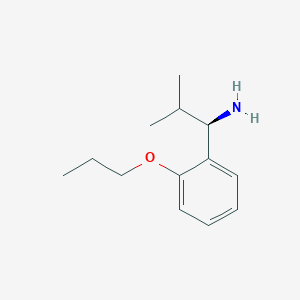
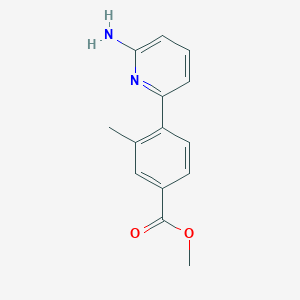
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)
